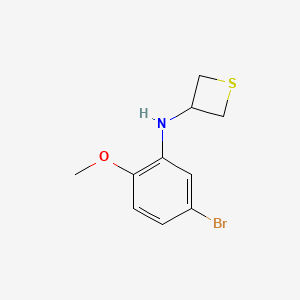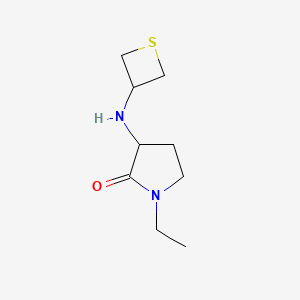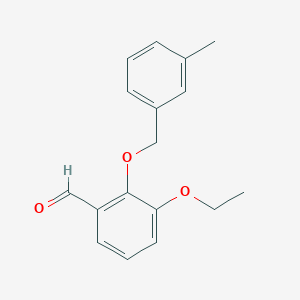
3-Ethoxy-2-((3-methylbenzyl)oxy)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethoxy-2-((3-methylbenzyl)oxy)benzaldehyde is an organic compound with the molecular formula C17H18O3 and a molecular weight of 270.33 g/mol . This compound is characterized by the presence of an ethoxy group and a benzyl ether group attached to a benzaldehyde core. It is used primarily in research and development settings.
Preparation Methods
The synthesis of 3-Ethoxy-2-((3-methylbenzyl)oxy)benzaldehyde typically involves the reaction of 3-ethoxybenzaldehyde with 3-methylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
3-Ethoxy-2-((3-methylbenzyl)oxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
3-Ethoxy-2-((3-methylbenzyl)oxy)benzaldehyde is utilized in various scientific research applications:
Chemistry: It serves as a building block in organic synthesis, aiding in the development of more complex molecules.
Biology: This compound is used in biochemical studies to understand enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 3-Ethoxy-2-((3-methylbenzyl)oxy)benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The ethoxy and benzyl ether groups may influence the compound’s solubility and binding affinity to various biological targets .
Comparison with Similar Compounds
3-Ethoxy-2-((3-methylbenzyl)oxy)benzaldehyde can be compared with similar compounds such as:
3-Ethoxy-4-((2-methylbenzyl)oxy)benzaldehyde: This compound has a similar structure but with a different substitution pattern on the benzyl group.
3-Methoxy-2-((3-methylbenzyl)oxy)benzaldehyde: The methoxy group in place of the ethoxy group can lead to differences in reactivity and solubility.
3-Ethoxybenzaldehyde: Lacks the benzyl ether group, making it less complex and potentially less versatile in synthetic applications.
Properties
Molecular Formula |
C17H18O3 |
|---|---|
Molecular Weight |
270.32 g/mol |
IUPAC Name |
3-ethoxy-2-[(3-methylphenyl)methoxy]benzaldehyde |
InChI |
InChI=1S/C17H18O3/c1-3-19-16-9-5-8-15(11-18)17(16)20-12-14-7-4-6-13(2)10-14/h4-11H,3,12H2,1-2H3 |
InChI Key |
XGRYHIAXGBTQQB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1OCC2=CC=CC(=C2)C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


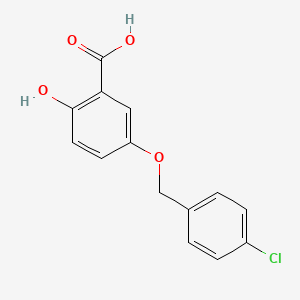
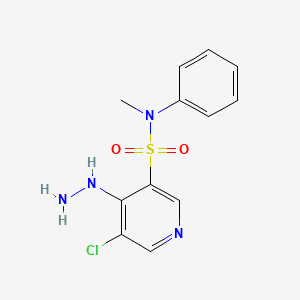
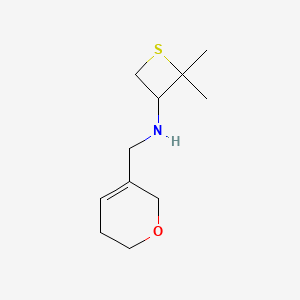
![tert-Butyl (S)-3-hydroxy-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B12996290.png)
![7-Fluoro-3-methoxy-4-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B12996299.png)
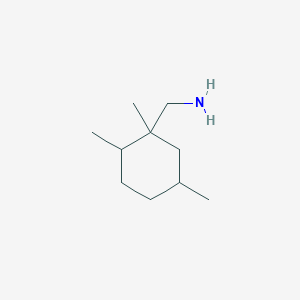
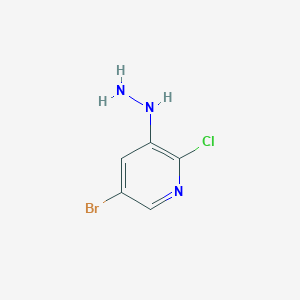
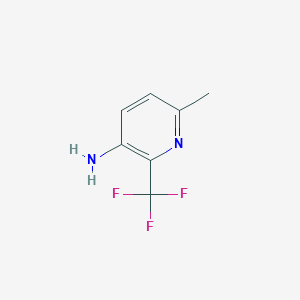
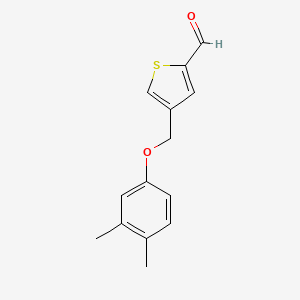
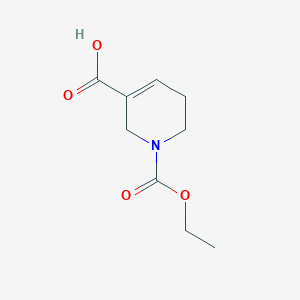
![1-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-2-amine](/img/structure/B12996318.png)
![1-(2,4-Dimethylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B12996322.png)
